molecular formula C15H13N3O2S B1672488 Fenbendazole CAS No. 43210-67-9

Fenbendazole

Cat. No. B1672488
CAS RN: 43210-67-9
M. Wt: 299.3 g/mol
InChI Key: HDDSHPAODJUKPD-UHFFFAOYSA-N
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Description

Fenbendazole is a broad-spectrum benzimidazole class anthelmintic drug . It was introduced in 1974 and is used worldwide to treat various parasitic infections . It has been noted that this compound exhibits a measurable anti-cancer effect .


Synthesis Analysis

This compound can be synthesized from m-dichlorobenzene as a starting material through the steps of nitrification, condensation, amination, reduction, and cyclization . Another synthetic method involves 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium subjected to condensation reaction in a mixed solution of n-propanol and water .


Molecular Structure Analysis

This compound’s molecular formula is C15H13N3O2S . Its structure has been determined from powder X-ray diffraction data . This compound is a member of the class of benzimidazoles .


Chemical Reactions Analysis

This compound has been found to interact with β-tubulin, disrupting microtubule function . It has also been found to limit glucose uptake in cancer cells by decreasing the amount of GLUT transporters and the enzyme hexokinase 2 .


Physical And Chemical Properties Analysis

This compound appears in powder form, whitish color, and has poor solubility in water . Its thermal, physical, chemical, and viscosity properties have been assessed by differential scanning calorimetry, thermogravimetric analysis/derivative thermogravimetry, Fourier transform infrared spectroscopy, X-ray diffraction spectroscopy, and melt flow index .

Scientific Research Applications

  • Influence on Biotransformation Enzymes in Pigs :Fenbendazole (FEN) causes significant induction of pig cytochrome P4501A and moderately influences other hepatic and intestinal biotransformation enzymes. This induction may affect the efficacy and pharmacokinetics of this compound itself or other drugs administered simultaneously or consecutively (Savlík et al., 2006).

  • Aquatic Ecotoxicity :this compound, widely used for treating intestinal parasites, has been found to have a strong negative impact on aquatic organisms like Daphnia magna. This raises concerns about environmental contamination and its effects on biota (Wagil et al., 2014).

  • Potential Anticancer Activity :this compound showed toxicity to EMT6 mouse mammary tumor cells in vitro but did not significantly alter tumor growth or enhance the antineoplastic effects of radiation, suggesting limited value in cancer therapy (Duan, Liu, & Rockwell, 2013).

  • Raman Spectral Properties :Research into the molecular vibration information of this compound has been conducted, providing insights for qualitative and quantitative analysis, and potentially supporting further study of its molecular properties (Lian et al., 2019).

  • Prostate Cancer Treatment Carrier :this compound, with its potential as an anticancer drug, has been studied for improved delivery to prostate cancer cells using modified mesoporous silica nanoparticles, which showed enhanced cytotoxicity and inhibition of cell migration (Esfahani et al., 2022).

  • Non-Impact on Type 1 Diabetes in Mice :Prophylactic therapy with this compound does not significantly alter the incidence or onset of diabetes in non-obese diabetic mice, which indicates its potential for preventing pinworm infection without affecting diabetes research (Franke & Shirwan, 2006).

  • Toxicity and Pharmacokinetics :Studies on the toxicity, pharmacokinetics, and potential for cancer treatment of this compound encapsulated in Soluplus® polymeric micelles suggest that it may be a viable candidate for further preclinical and clinical safety and efficacy trials (Jin et al., 2020).

  • Antiviral Effects :this compound has shown antiviral effects against bovine herpesvirus 1 (BoHV-1) in cell cultures, suggesting a potential new application as an antiviral agent (Chang & Zhu, 2020).

Mechanism of Action

Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against a variety of gastrointestinal parasites . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s efficacy.

Target of Action

This compound’s primary target is tubulin , a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in maintaining the structure and function of cells, making them an effective target for anthelmintic drugs like this compound .

Mode of Action

This compound works by binding to tubulin , disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .

Biochemical Pathways

This compound’s action on tubulin disrupts the normal functioning of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The pharmacokinetics of this compound varies depending on the species being treated . After oral administration, this compound achieves a peak plasma concentration of 0.07 µg/ml in about 3.75 hours . The bioavailability of this compound is approximately 27.1% . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The result of this compound’s action is the effective elimination of a wide range of gastrointestinal parasites, including giardia, roundworms, hookworms, whipworms, certain tapeworms, pinworms, and others . By disrupting the parasites’ ability to absorb nutrients, this compound causes their death and subsequent elimination from the host organism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug is approved for use in a variety of environments, including those housing sheep, cattle, horses, fish, dogs, cats, rabbits, and seals .

properties

IUPAC Name

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040672
Record name Fenbendazole
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Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fenbendazole
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Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS RN

43210-67-9
Record name Fenbendazole
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Record name FENBENDAZOLE
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Melting Point

233 °C
Record name Fenbendazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fenbendazole?

A1: this compound exerts its anthelmintic activity by binding to β-tubulin, disrupting microtubule polymerization in susceptible parasites. This disruption interferes with crucial cellular processes like nutrient absorption, intracellular transport, and cell division, ultimately leading to parasite death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H13N3O2S and a molecular weight of 299.36 g/mol.

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, Raman spectroscopy has been employed to study the vibrational properties of this compound molecules []. Characteristic peaks identified through this technique can be used for qualitative and quantitative analysis of the drug.

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research does not delve into the catalytic properties of this compound. Its primary mode of action is through binding and disruption of microtubule formation rather than catalyzing chemical reactions.

Q5: How stable is this compound under various storage conditions?

A5: this compound has demonstrated stability in various solid dispersion formulations, even during storage []. This stability is crucial for maintaining the drug's efficacy over time.

Q6: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A6: Yes, research has explored the use of mechanochemical methods to create solid dispersions of this compound with polymers and succinic acid []. These formulations have shown improved solubility, which is beneficial as this compound has low water solubility. Microencapsulation techniques utilizing carboxymethyl cellulose have also been investigated to enhance stability and reduce production losses [, ].

Q7: Are there any studies investigating the impact of dehydration on this compound's pharmacokinetics?

A7: Research in camels has shown that dehydration can significantly reduce the systemic availability of this compound, potentially impacting its efficacy []. This finding highlights the importance of considering hydration status when administering this compound, especially in arid environments.

Q8: What is the efficacy of this compound against various gastrointestinal nematodes in livestock?

A8: Numerous studies confirm this compound's high efficacy against a wide range of gastrointestinal nematodes in sheep, goats, and cattle, including Haemonchus contortus, Trichostrongylus spp., Cooperia spp., and Oesophagostomum radiatum [, , , ].

Q9: Is resistance to this compound a concern?

A9: Yes, resistance to this compound is a growing concern in livestock, particularly against Haemonchus contortus [, ].

Q10: What are the potential mechanisms of resistance to this compound?

A10: While specific resistance mechanisms are not fully elucidated in the provided research, alterations in the target site, β-tubulin, are suspected. Additionally, increased drug efflux or metabolic detoxification could contribute to resistance.

Q11: Is there evidence of cross-resistance between this compound and other anthelmintics?

A11: Yes, studies have reported instances of cross-resistance between this compound and other benzimidazoles, suggesting a potential for shared resistance mechanisms within this drug class [, ].

Q12: What are the known toxicological effects of this compound in animals?

A12: While generally considered safe, high doses of this compound have been associated with toxicity, primarily affecting the gastrointestinal and hematopoietic systems in various species [].

Q13: Are there any reported cases of this compound-induced liver injury?

A13: Yes, a recent case report documented severe drug-induced liver injury in a human patient self-medicating with this compound []. This case underscores the potential risks associated with off-label use of veterinary medications and highlights the need for further investigation into this compound's safety profile in humans.

Q14: Are there specific drug delivery strategies being explored to improve this compound's targeting to specific tissues or parasites?

A14: While the provided research does not focus on targeted delivery strategies for this compound, it does highlight the development of various formulations, such as solid dispersions and microcapsules [, , ]. These formulations aim to improve solubility, dissolution rate, and ultimately bioavailability, which are crucial factors for effective drug delivery.

Q15: What analytical methods are commonly employed in this compound research?

A15: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a prevalent technique for quantifying this compound and its metabolites in various biological matrices [, ].

Q16: Have there been any studies on the environmental impact of this compound use?

A16: Research has investigated the ecotoxicological effects of this compound and other benzimidazoles on aquatic organisms, raising concerns about potential environmental risks []. These findings emphasize the importance of responsible drug disposal and exploring strategies to minimize environmental contamination.

Q17: What is known about this compound's potential to induce an immune response (immunogenicity)?

A17: Studies in sheep have shown that this compound administration can modulate the immune system, evidenced by altered lymphocyte activity, antibody responses, and complement levels []. These findings suggest a complex interplay between this compound and the host immune system, requiring further investigation to fully elucidate its implications.

Q18: Are there alternative anthelmintics available, and how do they compare to this compound?

A18: Yes, several other anthelmintics are available, including macrocyclic lactones (e.g., ivermectin, doramectin), salicylanilides (e.g., closantel, rafoxanide), and amino-acetonitrile derivatives (e.g., monepantel). The choice of anthelmintic depends on factors like the target parasite species, efficacy, safety profile, cost, and the potential for resistance in the specific population being treated [, , ].

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